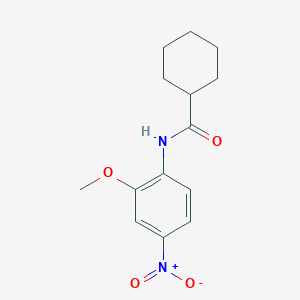

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide

Description

N-(2-Methoxy-4-nitrophenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexanecarboxamide group linked to a 2-methoxy-4-nitrophenyl aromatic ring. Carboxamides with similar backbones, such as thiourea derivatives, have demonstrated antimicrobial and metal-chelating properties , though specific data for this compound remain underexplored.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAISQWGIGVECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with cyclohexanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of lower urinary tract dysfunction. Its high affinity for the 5-HT1A receptor makes it a promising candidate for further research in this area. Additionally, it may have applications in other fields such as chemistry and biology, although specific studies are limited.

Mechanism of Action

The primary mechanism of action of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide involves antagonism of the 5-HT1A receptor. By binding to this receptor, the compound can inhibit its activity, which may lead to therapeutic effects in conditions such as lower urinary tract dysfunction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aromatic-Substituted Cyclohexanecarboxamides

Evidence highlights several N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives with varying aryl groups (e.g., chlorophenyl, methoxyphenyl, naphthyl). Key comparisons include:

- Structural Insights : Unlike thiourea derivatives (e.g., H₂L₁–H₂L₉), the target compound lacks a thiourea (–N–C(=S)–N–) moiety, which may reduce metal-chelating capacity but enhance hydrolytic stability .

- Electronic Effects : The 4-nitro group is a strong electron-withdrawing group, likely increasing acidity of the amide N–H compared to methoxy-substituted analogs .

Aliphatic-Substituted Cyclohexanecarboxamides

Alkyl-substituted analogs, such as N-(heptan-4-yl)cyclohexanecarboxamide, exhibit distinct properties:

- Solubility : Aliphatic derivatives are likely more lipophilic than the nitro/methoxy-substituted target compound, which may exhibit higher aqueous solubility due to polar substituents .

- Synthetic Routes : Aliphatic analogs are synthesized via copper-catalyzed alkylation, whereas the target compound likely requires electrophilic aromatic substitution (e.g., nitration) .

Acetamide Analogs

N-(2-Methoxy-4-nitrophenyl)acetamide serves as a structural analog with a smaller acetyl group:

- Thermal Stability : The acetamide analog’s crystalline structure (mp 153–154°C) suggests the target compound may exhibit higher melting points due to increased molecular rigidity .

Biological Activity

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide is a compound that has garnered interest due to its biological activity, particularly its interaction with serotonin receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and comparative analyses.

Chemical Structure and Properties

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide is characterized by its unique molecular structure, which includes a cyclohexane ring and functional groups that contribute to its pharmacological properties. The compound's molecular formula is CHNO, with a molecular weight of approximately 270.31 g/mol.

The primary mechanism of action for N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide involves its antagonistic activity at the 5-HT1A receptor . This receptor is a subtype of serotonin receptors that plays a crucial role in various physiological processes, including mood regulation and urinary function. By blocking this receptor, the compound may alleviate symptoms associated with lower urinary tract dysfunction, making it a candidate for therapeutic use in this area.

Affinity for 5-HT1A Receptor

Research indicates that N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide demonstrates high affinity for the 5-HT1A receptor. This property is significant as it suggests potential applications in treating conditions related to serotonin dysregulation, such as anxiety disorders and depression.

Antagonistic Effects

The antagonistic effects of this compound have been studied in various models, showing promising results in modulating serotonergic activity. For instance, preclinical studies have indicated that it can effectively reduce micturition reflexes in animal models, supporting its potential use in managing urinary disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide | Similar nitro and methoxy groups but different positioning | Moderate affinity for 5-HT1A |

| 2-phenoxyethyl N-(2-methoxy-4-nitrophenyl)carbamate | Different overall structure with similar functional groups | Less potent than N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide |

This comparison highlights how slight modifications in structure can significantly affect biological activity and receptor affinity.

Case Studies and Research Findings

Several studies have explored the biological activity of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide:

- Study on Urinary Dysfunction : A study demonstrated that administration of the compound in rat models resulted in significant reductions in urinary frequency and urgency, indicating its potential utility in treating lower urinary tract symptoms .

- Molecular Docking Studies : In silico analyses have shown favorable binding interactions between N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide and the 5-HT1A receptor, supporting experimental findings regarding its antagonistic properties .

- Comparative Pharmacological Studies : When compared to other known antagonists of the 5-HT1A receptor, this compound exhibited superior efficacy in modulating serotonergic activity without significant side effects typically associated with other treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.